molecular formula C26H19NO B5179976 1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline

1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline

Cat. No.: B5179976
M. Wt: 361.4 g/mol
InChI Key: AHZWLJHEYLIGKC-UHFFFAOYSA-N
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Description

1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline is a complex organic compound with the molecular formula C26H19NO.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline typically involves multi-step organic reactions. One common method includes the condensation of 3-phenoxybenzaldehyde with 2-aminobenzophenone under acidic conditions, followed by cyclization and methylation steps. The reaction conditions often require the use of catalysts such as Lewis acids and high temperatures to facilitate the formation of the quinoline ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline involves its interaction with specific molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapy. Additionally, it can inhibit certain enzymes, further contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3-phenylbenzo[f]quinoline
  • 3-methylbenzo[f]quinoline
  • 3-phenoxybenzo[f]quinoline

Uniqueness

1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline stands out due to its unique combination of a phenoxyphenyl group and a benzoquinoline core. This structure imparts distinct electronic and steric properties, enhancing its reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19NO/c1-18-16-25(27-24-15-14-19-8-5-6-13-23(19)26(18)24)20-9-7-12-22(17-20)28-21-10-3-2-4-11-21/h2-17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZWLJHEYLIGKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C3=CC=CC=C3C=C2)C4=CC(=CC=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.